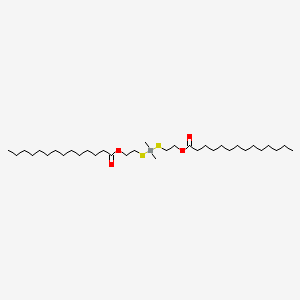![molecular formula C19H13BrN4Na2O8S2 B13774001 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt CAS No. 70210-40-1](/img/structure/B13774001.png)
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound. It is primarily used as a dye intermediate and has applications in various fields including chemistry, biology, and industry. This compound is known for its vibrant color properties and its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt typically involves several steps:
Starting Materials: The synthesis begins with naphthol, which undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated naphthol is then aminated to introduce the amino group.
Diazotization and Coupling: The amino group is diazotized and then coupled with a suitable aromatic compound containing the 2-bromo-1-oxo-2-propenyl group.
Final Steps: The resulting compound is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom in the 2-bromo-1-oxo-2-propenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines.
科学的研究の応用
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of this compound involves its ability to form stable complexes with metals and its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonic acid group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: A simpler compound with similar structural features but lacking the azo and bromo groups.
5-Amino-2-naphthalenesulfonic acid: Another similar compound used in dye synthesis.
2-Hydroxynaphthalene-6-sulfonic acid: Used as an intermediate in the synthesis of various dyes.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the azo group imparts vibrant color properties, making it valuable in dye synthesis.
特性
CAS番号 |
70210-40-1 |
|---|---|
分子式 |
C19H13BrN4Na2O8S2 |
分子量 |
615.3 g/mol |
IUPAC名 |
disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15BrN4O8S2.2Na/c1-9(20)19(26)22-11-3-5-14(16(7-11)34(30,31)32)23-24-18-13(21)4-2-10-6-12(33(27,28)29)8-15(25)17(10)18;;/h2-8,25H,1,21H2,(H,22,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
TVBHTRRBFCNJGD-UHFFFAOYSA-L |
正規SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


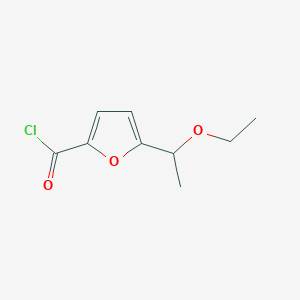
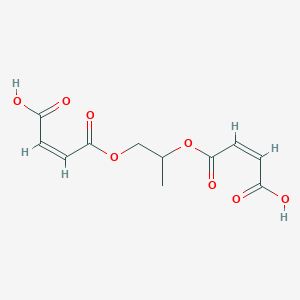
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)

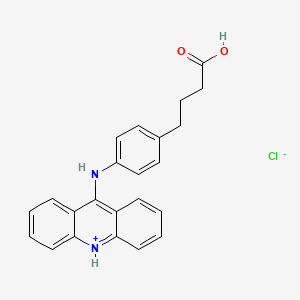


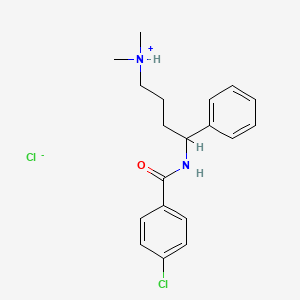
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
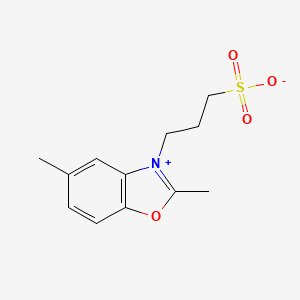

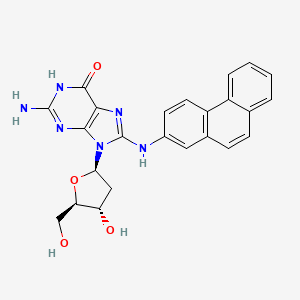
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
